Product packaging for Acetylurea(Cat. No.:CAS No. 591-07-1)

Acetylurea

Cat. No.: B1202565
CAS No.: 591-07-1
M. Wt: 102.09 g/mol
InChI Key: GKRZNOGGALENQJ-UHFFFAOYSA-N
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Description

Historical Perspectives on Acylurea Compounds and Derivatives

Acylureas represent a class of chemical compounds formally derived through the acylation of urea (B33335). Their history is intertwined with the broader development of organic chemistry and the exploration of compounds with diverse biological activities.

Evolution of Acylurea Synthesis and Application

The synthesis of acylurea compounds has evolved significantly over time. Historically, these compounds have been recognized for their pharmaceutical properties, with some being considered promising anticonvulsants and sedatives for many decades. Early research, such as studies conducted by Spielman et al., involved the synthesis and evaluation of various acylurea derivatives for their anticonvulsant activity. Beyond pharmaceuticals, a notable subclass of acylureas, known as benzoylureas, found application as insecticides. These compounds function as insect growth regulators by interfering with chitin (B13524) synthesis, a crucial biological process in insects. Acetylurea itself can be synthesized by reacting urea with acetyl chloride or acetic anhydride.

Foundational Research in Urea Chemistry and this compound Development

The foundational understanding of urea chemistry laid the groundwork for the development of this compound and other urea derivatives. A pivotal moment in organic chemistry occurred in 1828 when Friedrich Wöhler successfully synthesized urea from inorganic starting materials, specifically silver cyanate (B1221674) and ammonium (B1175870) chloride. This groundbreaking achievement implicitly challenged the theory of vitalism, which posited that organic compounds could only be produced by living organisms, and marked the birth of modern organic chemistry.

Urea itself was known prior to Wöhler's synthesis as a natural byproduct of metabolism. Building upon this fundamental discovery, the synthesis and study of urea derivatives flourished. This compound (C₃H₆N₂O₂), a derivative formed by the acetylation of urea, is typically a white to off-white crystalline solid with a melting point ranging from 216 to 218°C. It exhibits slight solubility in water (approximately 13 g/L at 15°C) and is more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. In certain industrial processes, this compound can emerge as a side product, for instance, during starch esterification when deep eutectic solvents (DES) are utilized, and residual acetic acid reacts with urea.

A summary of this compound's physical properties is presented in the table below:

PropertyValueSource
Chemical FormulaC₃H₆N₂O₂
Molecular Weight102.09 g/mol
AppearanceWhite to Off-White Crystalline Solid
Melting Point216-218 °C
Water Solubility13 g/L (at 15 °C)
Solubility in DMSOSoluble
Solubility in MethanolSoluble

Significance of this compound in Contemporary Chemical and Biochemical Sciences

This compound and its derivatives continue to be subjects of extensive academic research due to their versatile chemical properties and broad applicability across various scientific fields.

Role as a Versatile Molecule in Medicinal Chemistry

Urea derivatives, including acylureas, are pivotal in drug development. Their ability to form multiple stable hydrogen bonds with protein and receptor targets makes the urea functionality a crucial pharmacophore in medicinal chemistry. this compound derivatives serve as precursors for neuroactive compounds, notably those that target sigma-1 receptors (σ1R).

Historically, acylureas have been incorporated into pharmaceutical drugs. Examples include anticonvulsants such as phenacemide (B10339), pheneturide, chlorphenacemide, and acetylpheneturide, as well as sedatives like acecarbromal. Research has explored this compound derivatives as potential therapeutic agents for neurological disorders, investigating their analgesic, anti-inflammatory, and anticonvulsant properties. Beyond neurological applications, some this compound derivatives have demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In the context of plant health, this compound produced by Bacillus velezensis GJ1 has been shown to induce systemic resistance (ISR) in plants, highlighting its role in plant disease resistance. Furthermore, dimethylamine (B145610) this compound (DIZE), an ACE2 activator, has exhibited neuroprotective and anti-inflammatory properties in models of Alzheimer's disease. this compound itself has been investigated for its anti-inflammatory properties.

Importance in Synthetic Organic Chemistry as a Reagent and Building Block

In synthetic organic chemistry, this compound functions as a valuable reagent and organic building block. Its utility lies in its ability to be incorporated into more complex molecular structures, including those used in pharmaceuticals and agrochemicals. this compound is known to participate in various fundamental chemical reactions, such as hydrolysis (yielding urea and acetic acid), oxidation, and substitution reactions. For instance, its reaction with formaldehyde (B43269) in cold concentrated sulfuric acid produces methylene (B1212753) bis-acetylurea.

Moreover, this compound derivatives serve as foundational starting points for the synthesis of diverse heterocyclic compounds. This includes the challenging synthesis of complex azine structures, such as triazine, thiazine, uracil (B121893), and condensed uracil systems. In advanced peptide synthesis, N-acylureas (NAUs) are employed as mild activating agents, facilitating the N-to-C assembly of peptides and mitigating the formation of undesirable aspartimide byproducts.

Relevance in Material Science and Polymer Chemistry

This compound derivatives are recognized as important building blocks in materials chemistry. The broader class of urea compounds plays a significant industrial role, serving as starting materials for the production of plastics and adhesives, as well as in the manufacturing of various resins, such as urea-formaldehyde resin. this compound itself is utilized in the formulation of resins.

In the cosmetics industry, monothis compound (a synonym for this compound) is incorporated into cosmetic compositions for skin treatment, valued for its moisturizing benefits and stability, particularly in formulations where urea might be unstable. It is also listed as a water-soluble organic compound that can enhance compatibility in environmentally safe pesticide compositions, improving their spreadability and adhesiveness on plant foliage. The field of polymer chemistry, which focuses on the synthesis and properties of polymer materials, benefits from such versatile building blocks to create new polymer structures and tailor their properties for specific applications.

Scope and Objectives of this compound Research

Academic research concerning this compound is primarily guided by two overarching objectives: to advance the fundamental understanding of its chemical reactivity and molecular interactions, and to explore its potential for novel applications across various scientific and technological fields. These objectives collectively aim to harness the compound's unique characteristics for significant advancements.

Advancing Fundamental Understanding of this compound Reactivity and Interactions

A core objective in this compound research is to deepen the fundamental understanding of its chemical reactivity and how it engages in molecular interactions. This involves comprehensive studies into its chemical transformations and binding characteristics within different systems.

Reactivity Studies: Research aims to unravel the mechanisms governing reactions involving this compound and its derivatives. For example, studies focus on the formation of this compound compounds via the condensation of carbodiimides with carboxylic acids, with an objective to understand reaction pathways, including those that proceed without catalysts and the competitive influence of moisture . Investigations into specific condensation reactions, such as those involving complex 1,2-diketones and substituted ureas, also aim to determine the regioselectivity and the conditions under which this compound itself participates or remains unreactive . Furthermore, theoretical studies, often employing computational methods like Density Functional Theory (DFT), are utilized to analyze the reaction mechanisms of related compounds, such as N-acetylthiourea, to understand how structural elements like the acetyl group influence reaction kinetics and non-covalent interactions . In the context of developing flame retardants, a specific research objective involves understanding the stability of certain chemical rings and whether reactions leading to this compound occur between additives and isocyanates .

Exploring Novel Applications in Diverse Scientific Disciplines

Beyond fundamental understanding, a crucial objective of this compound research is to explore and develop its novel applications across various scientific and technological domains.

Therapeutic and Medical Applications: A significant area of research focuses on developing this compound-containing compounds as novel therapeutic agents. Objectives include the synthesis and evaluation of acyl-urea derivatives for the treatment of neurological disorders such as epilepsy, neuropathic pain, and bipolar disorder, with the aim of achieving improved efficacy and reduced side effects . In diabetes research, an objective is to explore the use of this compound aerosol to activate acetyl urea-responsive insulin-producing cells for blood glucose normalization, particularly in type I diabetes . Furthermore, acyl ureas are investigated as inhibitors of glycogen (B147801) phosphorylase, a molecular target for controlling hyperglycemia in type 2 diabetes, with the objective of developing new antidiabetic drugs . Allylisopropylthis compound (PubChem CID: 10793) is studied for its role in cytochrome P-450 induction, representing an objective in pharmacological research related to drug metabolism . Quinoxaline-2-mercapto-acetylurea analogues are also being investigated for their antiviral properties, aiming to identify potential therapeutic mechanisms against respiratory pathogens like influenza and SARS-CoV-2 .

Agricultural Applications: Research explores the role of this compound as a volatile compound produced by beneficial microorganisms, such as Bacillus velezensis. The objective here is to understand its contribution to plant disease resistance and growth promotion, paving the way for its potential application in biopesticides and biofertilizers .

Industrial and Materials Science Applications: Objectives in industrial applications include exploring this compound's potential to improve the production yield of enzymes, such as fibrinolytic enzymes, although further validation is often required . In materials science, the examination of rare earth bromide complexes with this compound aims to understand their structural properties, which could potentially lead to applications in advanced materials like single-molecule magnets (SMMs) for molecular spintronics, where the objective is to design efficient SMMs functioning at practical temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B1202565 Acetylurea CAS No. 591-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoylacetamide
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InChI

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKRZNOGGALENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
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DSSTOX Substance ID

DTXSID9060445
Record name Acetamide, N-(aminocarbonyl)-
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Molecular Weight

102.09 g/mol
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CAS No.

591-07-1
Record name Acetylurea
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of Acetylurea

Contemporary Approaches to Acetylurea Synthesis and Purification

Modern synthetic strategies for this compound often involve condensation reactions, with significant attention paid to reaction environment and solvent selection to maximize yield and purity.

Condensation reactions are a primary route for this compound synthesis, particularly the reaction between urea (B33335) and acetyl chloride. Early methods, such as those described in U.S. Patent No. 2,090,593, established scalable routes utilizing sodium urea and acyl halides. Contemporary refinements aim to improve efficiency and purity.

Maintaining anhydrous conditions and an inert atmosphere is crucial in this compound synthesis to prevent unwanted side reactions and degradation of reactants. Many chemical reactions are sensitive to oxygen and moisture, which can lead to reduced yields or the formation of undesired byproducts.

For instance, the presence of water can lead to the hydrolysis of moisture-sensitive reagents like acetyl chloride, thereby reducing the efficiency of the desired condensation reaction. Inert gases such as nitrogen (N₂) or argon (Ar) are commonly employed to replace air in the reaction environment. Techniques like using a glovebox, Schlenk line, or vacuum-purge cycles are utilized to ensure the reaction vessel is free of contaminants.

Optimized protocols for this compound synthesis often involve careful control of reagent addition, temperature, and reaction duration. An example of an optimized protocol involves dissolving acetyl chloride in anhydrous toluene (B28343) and refluxing it under a nitrogen atmosphere. Sodium urea is then gradually added to prevent exothermic runaway. This method can achieve typical yields of 60–70% with over 95% purity.

Another refined approach involves the direct condensation of urea and acetyl chloride. One modified protocol replaces sodium urea with excess urea, simplifying the synthesis. In this method, urea is added to dry acetonitrile (B52724), and acetyl chloride is slowly introduced into the boiling urea solution. The mixture is then refluxed for a set period, and the product is isolated. This method can achieve yields of 75–80% with reduced byproduct formation due to the inertness of acetonitrile, though rigorous drying is still required to prevent acetyl chloride hydrolysis.

Here's a comparison of typical yields for different synthetic routes:

Synthetic RouteTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Classical Sodium Urea Method 60–70>95High atom economy, scalable for industrial productionRequires handling moisture-sensitive sodium urea
Direct Urea Method (Acetonitrile-Based) 75–80Not specifiedAvoids sodium urea preparation, reduced byproduct formationRequires rigorous drying to prevent acetyl chloride hydrolysis

Solvent-mediated synthetic pathways offer advantages in controlling reaction kinetics and byproduct formation. Acetonitrile is a notable solvent in this compound synthesis. A modified protocol involves adding urea to dry acetonitrile, followed by the slow introduction of acetyl chloride into the boiling urea solution. After refluxing, acetonitrile is evaporated, and the residue is dissolved in ethyl acetate (B1210297) for isolation. This method achieves high yields (75–80%) and reduces byproduct formation due to acetonitrile's inertness. Acetonitrile is widely used as a solvent and intermediate in organic synthesis, contributing to the development of new methods for various compounds.

Achieving high purity this compound is critical for laboratory studies and applications. Various purification techniques are employed to remove impurities and obtain a crystalline product.

Recrystallization is a widely used technique for purifying this compound. The process typically involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization. Common solvents for recrystallization include ethanol/water mixtures , hot ethyl alcohol , hot water , and acetic acid . After crystallization, the solid product is filtered, washed, and often vacuum-dried to ensure high purity. For instance, this compound can be recrystallized from acetic acid, followed by washing with diethyl ether and drying in air, then at 100°C. Another method involves recrystallization from hot ethanol.

Here's a summary of recrystallization solvents and conditions:

Solvent SystemTemperature ConditionsDrying ConditionsReference
Ethanol/Water mixturesCooling, followed by vacuum dryingVacuum drying
Hot ethyl alcoholCooling to obtain crystalsNot specified
Hot waterCooling to obtain crystalsNot specified
Acetic acid, then Et₂ONot specified, then 100°CAir dry, then at 100°C
Hot ethanolNot specifiedNot specified

Mechanistic Studies of this compound Chemical Reactions

Kinetics and Mechanisms of this compound Oxidation (e.g., by Bromate)

Theoretical Studies of Reaction Mechanisms (e.g., DFT Calculations)

Theoretical studies, particularly those employing Density Functional Theory (DFT) calculations, play a crucial role in elucidating the intricate reaction mechanisms involving this compound and its related compounds. These computational approaches provide insights into molecular structures, energetic profiles, and transition states that are often challenging to observe experimentally. DFT calculations are utilized to support experimental findings, confirm proposed mechanisms, and refine the design of synthetic strategies . For instance, DFT simulations can be compared with experimental kinetic isotope effects to validate mechanistic predictions.

Quantum Chemical Calculations for Decomposition Pathways

Quantum chemical calculations, including DFT, have been applied to investigate the decomposition pathways of this compound and its analogs. Studies on the sublimation and decomposition of this compound have been conducted, providing fundamental insights into its thermal stability and breakdown processes. While specific detailed decomposition pathways for this compound itself from quantum chemical calculations were not extensively detailed in the provided search results, analogous studies on N-acetylthiourea and N,N'-diacetylthiourea offer a valuable parallel. For these related compounds, DFT calculations at the MPW1PW91/6-311G(d,p) level of theory have been employed to propose reaction mechanisms for their decomposition. The products of N-acetylthiourea decomposition were identified as ketene (B1206846) and thiourea (B124793), while N,N'-diacetylthiourea yielded ketene and N-acetylthiourea. These studies highlight the utility of quantum chemical methods in predicting and understanding the products and energetics of decomposition reactions.

Influence of Electronic Effects on Reaction Kinetics

Electronic effects, such as inductive or resonance effects, significantly influence the kinetics of chemical reactions by altering electron density distribution and molecular stability. Theoretical studies have demonstrated this influence in the context of this compound derivatives. For example, the kinetics of the decomposition reactions of N-acetylthiourea and N,N'-diacetylthiourea are notably affected by the electron-withdrawing effect of the acetyl group. This highlights how computational chemistry can quantitatively assess the impact of substituent electronic properties on reaction rates and pathways. Population analysis, for instance, can reveal the synchronous nature of a mechanism, as indicated by the Wiberg synchronicity index.

Computational Resolution of Discrepancies between Theoretical and Experimental Results

A significant application of theoretical studies is the computational resolution of discrepancies that may arise between theoretical predictions and experimental observations. While direct examples of such resolutions specifically for this compound were not detailed, the general methodology involves integrating theoretical calculations with experimental validation . For instance, DFT simulations can be compared against experimental kinetic isotope effects to refine mechanistic predictions. Varying computational parameters, such as solvation models, can also be employed to assess their impact on mechanistic predictions, thereby aiding in the reconciliation of theoretical and experimental data. This iterative process of computational modeling and experimental verification is vital for advancing the understanding of complex chemical processes.

Derivatization Strategies for Functional Enhancement

Derivatization strategies involving this compound aim to enhance its functional properties or expand its utility as a synthetic building block. This compound derivatives serve as versatile starting materials for the synthesis of a wide array of chemical compounds, particularly in heterocyclic chemistry. The modifications to the urea moiety in this compound derivatives can significantly impact their biological activities, such as antiproliferative activity. Furthermore, substances like this compound have been explored for their potential to improve the production of fibrinolytic enzymes, indicating a functional enhancement in biochemical applications. In industrial contexts, selected N-hydrogen compounds, including this compound, have been shown to enhance the bactericidal efficacy of hypochlorite (B82951) solutions, demonstrating their role in functional improvement for pulp and paper applications.

Synthesis of Novel this compound Derivatives for Heterocyclic Chemistry

This compound and its derivatives are important precursors in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. A notable example is the use of this compound derivatives as foundational starting points for creating complex azine structures, often challenging to synthesize via traditional methods. Through chemical reactions such as diazotization, followed by interactions with carbon disulfide or carbonyl compounds and subsequent cyclization, researchers have successfully synthesized triazine, thiazine, uracil (B121893), and condensed uracil systems.

Another significant derivative, cyanothis compound (B75420), acts as a poly-functional precursor for the facile synthesis of various pyrimidines and heteroarylthymine analogues. The free amino group in cyanothis compound can undergo different chemical behaviors depending on reaction conditions, leading to a diverse range of pyrimidine (B1678525) compounds. These derivatization strategies not only simplify synthetic processes but also broaden the accessibility of important heterocycles, opening new avenues for drug discovery and development.

Formation of Triazine, Thiazine, Uracil, and Condensed Uracil Systems

This compound derivatives are foundational starting points for the synthesis of complex azine structures, which are often challenging to produce via traditional synthetic routes. Research has demonstrated a novel approach to synthesize triazine, thiazine, uracil, and condensed uracil systems utilizing this compound derivatives. This methodology involves a series of chemical reactions, including diazotization and subsequent interactions with carbon disulfide or carbonyl compounds, followed by a cyclization step. This approach not only streamlines the synthesis process but also enhances the accessibility of these important heterocycles.

For instance, cyanothis compound, a derivative of this compound, has been employed in the synthesis of various pyrimidines and fused uracils. The condensation products of cyanothis compound with carbonyl compounds have been specifically used to prepare fused uracils through the intermediate formation of o-aminoureidocarbonyl heterocycles.

Utilization of Diazotization and Cyclization Steps

Diazotization is a key step in the synthesis of various heterocyclic systems from this compound derivatives. This process involves the conversion of a primary amine into a diazonium salt using nitrous acid. Diazonium salts are highly reactive intermediates that can undergo a range of reactions, including substitution, coupling, and cyclization, making them valuable in the synthesis of complex molecules. In the context of this compound chemistry, diazotization, followed by reactions with carbon disulfide or carbonyl compounds, is crucial for the subsequent cyclization that forms triazine, thiazine, uracil, and condensed uracil systems. The N- and O-nucleophilic reaction centers within the urea molecule promote cyclization under specific reaction conditions.

A simplified representation of the general reaction sequence for forming these heterocycles from this compound derivatives is presented in Table 1.

Table 1: General Synthetic Pathway for Heterocyclic Systems from this compound Derivatives

StepReactantReagent(s)IntermediateProduct TypeKey Transformation
1This compound DerivativeNitrous Acid (HNO₂)Diazonium Salt-Diazotization
2Diazonium SaltCarbon Disulfide (CS₂) or Carbonyl Compounds-Thiazine, Uracil, Condensed UracilCyclization
3Diazonium Salt--TriazineCyclization

Impact of Structural Modifications on Derivative Efficacy

Structural modifications to chemical compounds, including this compound derivatives, are fundamental in drug discovery to optimize their biological activity. This involves understanding how changes in molecular structure correlate with changes in biological effect, a concept known as Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a critical tool in drug discovery, used to predict biological activity from molecular structure and guide the synthesis or acquisition of new compounds with desired properties. SAR studies aim to elucidate the relationship between the structural characteristics of a molecule and its chemical and biological reactivity. This understanding allows for the rational exploration of chemical space to optimize properties such as potency, selectivity, and bioavailability, while minimizing undesirable characteristics like toxicity.

For this compound derivatives, SAR analysis helps identify which structural elements contribute to specific biological activities. For example, in the context of cereblon binding, studies have shown that the acetamide (B32628) group (CH₃CONH₂) could be a minimal binding moiety, suggesting that acetylated primary amines might generally bind in a similar mode. Furthermore, for cereblon effectors, noteworthy binding was observed for cyclic binding moieties, with 5-membered lactam rings generally exhibiting higher affinity than 4- or 6-membered rings. Substitutions at certain positions or the presence of heteroatoms can abolish binding, indicating specific structural requirements for activity.

In the development of new neurotropic drugs, SAR studies on condensed triazines, which can be derived from this compound, have revealed that the presence of a condensed triazine ring can be beneficial for enhancing anticonvulsant and antidepressant activities. Specific substituents, such as a phenethyl functional group on the nitrogen atom of the triazine ring, have been shown to increase antidepressant activity.

Rational Design of this compound Analogues with Modified Pharmacophores

Rational drug design involves the deliberate modification of chemical structures to achieve improved efficacy and other desirable pharmacological properties. This approach is heavily informed by SAR analysis and the understanding of pharmacophores. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response.

For this compound analogues, rational design can involve modifying specific parts of the molecule to enhance or alter their interaction with biological targets. For instance, in the development of cereblon effectors, understanding the minimal binding moieties and the impact of cyclic structures has allowed for the design of compounds with lower molecular weight, fewer hydrogen bond donors and acceptors, and improved water solubility, leading to better drug-likeness. This rational approach can also help in designing effectors that might circumvent issues like cereblon-mediated teratogenicity by choosing binding moieties not derived from problematic compounds like thalidomide.

Another example involves quinoxaline-based this compound analogues, which have been rationally designed and evaluated as inhibitors of viral egress for viruses like Ebola and Marburg. These analogues, containing a quinoxaline (B1680401) moiety, have shown low nanomolar potency, good human liver microsome stability, and minimal P450 3A4 inhibition, demonstrating the success of rational design in developing potent and stable compounds.

Table 2: Examples of this compound Derivatives and Their Pharmacophore Modifications

Derivative TypePharmacophore ModificationObserved Impact on Efficacy/PropertyRelevant Biological Target/Context
This compound derivatives (Cereblon binders)Cyclic binding moieties (e.g., 5-membered lactam rings)Higher affinity; specific positions for substitutionsCereblon protein (ubiquitin ligase complex)
Condensed Triazines (this compound-derived)Presence of condensed triazine ring; phenethyl substitution on triazine nitrogenEnhanced anticonvulsant and antidepressant activityNeurotropic targets (e.g., CNS)
Quinoxaline-2-mercapto-acetyl-urea analoguesQuinoxaline moietyLow nanomolar potency, good metabolic stability, low P450 inhibitionEbola and Marburg VP40 egress

Iii. Coordination Chemistry of Acetylurea

Complex Formation with Metal Ions

Acetylurea readily engages with metal ions to form coordination complexes, where it acts as a ligand.

This compound functions as a bidentate ligand, coordinating to metal atoms primarily through its oxygen atoms. Upon coordination, this compound molecules often undergo a conformational change, transitioning from an initial cis-trans conformation to a trans-trans conformation. This transformation is attributed to the rotation of the -C(O)-NH2 fragment around the nitrogen atom of the imino group . The angles between the O(1)C(1)N(3) and O(2)C(4)N(3) planes within the coordinated this compound molecules can vary, influenced by the electronic structure of the central metal atom and the spatial characteristics of the resulting complexes .

The synthesis of metal-acetylurea complexes typically involves reactions between metal salts and this compound, followed by characterization using techniques such as elemental analysis, IR spectroscopy, and X-ray diffraction to determine their compositions and structural features .

A significant area of research has focused on the coordination compounds formed between this compound and rare-earth metal halides. These complexes generally share the composition LnX₃·2AcUr·5H₂O, where Ln represents a lanthanide element and X denotes a halide (Cl or Br) . Despite this common stoichiometry, the structures of these compounds can differ significantly across the lanthanide series .

New coordination compounds of light rare-earth (RE) bromides with this compound have been synthesized, including complexes of yttrium, lanthanum, cerium, neodymium, and samarium . For instance, compounds like [Y(AcUr)₂(H₂O)₄]³⁺ and [Y(AcUr)₂(H₂O)₅]³⁺ cations have been observed, differing in their number of inner-sphere water molecules and coordination numbers . Similarly, complexes of lanthanum and cerium, such as [Ln(AcUr)₂(H₂O)₅]³⁺, contain outer-sphere bromide ions .

Crystal structures of this compound complexes with middle rare-earth bromides, such as those of gadolinium and terbium ([Ln(AcUr)₂(H₂O)₅]Br₃·H₂O), and heavy rare-earth bromides, including dysprosium, holmium, and erbium (e.g., [Er(AcUr)₂(H₂O)₄]Br₃), have been studied by X-ray diffraction .

The coordination number of the central metal ion in this compound complexes varies depending on the specific rare-earth metal. For light lanthanides (Ln = La–Sm), the complex cations typically exhibit a coordination number of 9, forming structures like [Ln(AcUr)₂(H₂O)₅]³⁺, where halide ions are outer-sphere . In contrast, for heavy lanthanides (Ln = Ho–Lu) and yttrium, crystals often contain complex cations such as [Ln(AcUr)₂(H₂O)₄]³⁺, demonstrating a coordination number of 8, with uncoordinated halide ions and water molecules .

For yttrium complexes, both 8 and 9 coordination numbers have been observed, corresponding to four and five inner-sphere water molecules, respectively . Middle rare-earth bromide complexes of gadolinium and terbium contain two bidentate this compound molecules and five inner-sphere water molecules, resulting in a coordination number of 9. Erbium complexes, however, show four inner-sphere water molecules and a coordination number of 8 . Dysprosium and holmium compounds can contain two types of complex cations with coordination numbers of both 9 and 8 .

The coordination polyhedron can also vary; for instance, some compounds exhibit a one-capped tetragonal antiprism, while others form a three-capped trigonal prism .

The following table summarizes the observed coordination numbers and inner-sphere water molecules for various rare-earth this compound complexes:

Metal Ion (Ln)Complex Cation TypeCoordination NumberInner-Sphere Water MoleculesHalide Ion Status
La, Ce, Pr, Nd, Sm[Ln(AcUr)₂(H₂O)₅]³⁺95Outer-sphere
Y, Ho, Er, Yb, Lu[Ln(AcUr)₂(H₂O)₄]³⁺84Uncoordinated
Gd, Tb[Ln(AcUr)₂(H₂O)₅]³⁺95Outer-sphere
Dy, HoMixed complexes9 and 85 and 4Uncoordinated

The coordination behavior of this compound with rare-earth metals differs significantly from that of related ligands like urea (B33335), acetamide (B32628), and biuret, which often form isostructural series across all lanthanides . In contrast, this compound complexes exhibit considerable structural variability. For example, structurally characterized complexes of light lanthanides, such as [Ln(AcUr)₂(H₂O)₅]Br₃ (Ln = La, Pr) and [Ln(AcUr)₂(H₂O)₅]Cl₃ (Ln = Pr, Nd, Sm), despite having the same composition and coordination number of 9, are not isostructural .

Furthermore, polymorphism has been observed in praseodymium complexes, with different polymorphous modifications studied at varying temperatures (e.g., 296 K and 100 K) . Samarium, terbium, and dysprosium bromide complexes of this compound have also been noted for their photoluminescence properties . The high barrier to internal rotation of the planar this compound ligands contributes to the possibility of forming various conformers, adding to the structural diversity .

Coordination Numbers and Inner-Sphere Water Molecules in Complexes

Biological and Biomedical Applications of Coordination Compounds

Coordination compounds are broadly significant in biological systems and medicine, playing crucial roles in various life processes and therapeutic applications. They are essential in understanding enzymatic mechanisms, metal ion homeostasis, and organelle functions. In medicine, coordination compounds are utilized as anticancer drugs and imaging agents, contributing to advancements in treatment and diagnosis. For instance, gadolinium(III) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI) due to their unique magnetic properties. Beyond medicine, coordination compounds serve as catalysts in chemical reactions and are vital in analytical chemistry for metal ion determination.

While this compound itself and certain this compound derivatives, such as phenacemide (B10339) (phenylthis compound), have demonstrated biological activities, including anticonvulsant properties, and 4-phenyl-2-oxo-1-pyrrolidinylthis compound has shown potential as an analgesic, anti-inflammatory, and anticonvulsant agent, direct and detailed biomedical applications specifically for the coordination compounds of this compound with rare-earth metals are not extensively reported in the provided research findings. However, the observation of photoluminescence in some samarium, terbium, and dysprosium bromide complexes of this compound suggests potential avenues for future exploration in areas such as luminescent probes or materials science .

Spectroscopic and Crystallographic Investigations of Complexes

The structural characterization of this compound complexes relies heavily on a combination of spectroscopic methods and X-ray diffraction analysis. These techniques provide complementary information, ranging from vibrational modes and electronic environments to precise atomic arrangements and intermolecular interactions within the crystal lattice.

Infrared (IR) spectroscopy is a powerful technique for identifying the coordination modes of this compound within its metal complexes. By analyzing shifts in characteristic vibrational frequencies, particularly those associated with carbonyl (C=O) and amino (N-H) groups, researchers can deduce how the this compound ligand binds to the metal center.

Studies on this compound and its C- and NN′-deuterated derivatives have enabled detailed vibrational assignments in the crystalline state . Normal coordinate analysis has been performed for both trans-cis and trans-trans models of this compound, with the trans-cis model accurately reproducing observed fundamental frequencies . In coordination compounds, this compound molecules typically coordinate to lanthanide atoms in a bidentate fashion through their oxygen atoms . This bidentate coordination often results in a conformational change of the this compound ligand from an initial cis-trans conformation to a trans-trans conformation, driven by the rotation of the -C(O)-NH2 fragment around the nitrogen atom of the imino group .

Table 1: Conformational Changes of this compound upon Coordination
This compound StateObserved ConformationCoordination ModeReference
Initial (uncoordinated)cis-transN/A
Coordinated (e.g., to Ln)trans-transBidentate through oxygen atoms

X-ray diffraction (XRD) analysis is crucial for determining the precise three-dimensional arrangement of atoms in this compound complexes, providing detailed information about coordination geometries, intermolecular interactions, and solid-state properties.

X-ray diffraction studies have revealed diverse coordination geometries for this compound complexes, particularly with rare-earth metal halides. For instance, complexes with light lanthanides (La–Sm) often form complex cations with the composition [Ln(AcUr)2(H2O)5]³⁺, where the lanthanide atom exhibits a coordination number of 9 . The coordination polyhedron in these cases can be a one-capped tetragonal antiprism or a three-capped trigonal prism . This compound molecules coordinate to the lanthanide atoms in a bidentate manner through their oxygen atoms .

As the lanthanide series progresses to heavier elements (Ho–Lu) and Yttrium, the coordination number tends to decrease. For these elements, crystals often contain complex cations of the type [Ln(AcUr)2(H2O)4]³⁺, with a coordination number of 8 . Halide ions are typically outer-sphere, meaning they are not directly coordinated to the metal center .

Table 2: Representative Coordination Geometries of this compound-Lanthanide Complexes
Lanthanide (Ln)Complex CationCoordination NumberCoordination PolyhedronReference
La–Sm[Ln(AcUr)2(H2O)5]³⁺9One-capped tetragonal antiprism, three-capped trigonal prism
Ho–Lu, Y[Ln(AcUr)2(H2O)4]³⁺8Not explicitly specified, but different from 9-coordinate
Y[Y(AcUr)2(H2O)4]³⁺ and [Y(AcUr)2(H2O)5]³⁺8 and 9Varies with water molecules

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant aspect of this compound complex chemistry. X-ray diffraction studies have revealed that certain this compound complexes, such as those of praseodymium, exhibit polymorphous modifications . These polymorphs can show different structural characteristics at varying temperatures, for instance, at 296 K and 100 K . The presence of a high barrier to internal rotation of the planar this compound ligands can facilitate the formation of various conformers, contributing to polymorphism . Some rare-earth bromide complexes of this compound, specifically those of Nd and Sm, have the same composition but different structures, and also display different polymorphous modifications at 100 K and 296 K .

X-ray Diffraction Analysis for Crystal Structures

Analysis of Hydrogen Bonding and Supramolecular Tectonics

Theoretical Approaches in Coordination Chemistry

Theoretical and computational methodologies play a crucial role in advancing the understanding of coordination chemistry, offering insights into processes at the molecular level that complement experimental studies . These approaches facilitate the rational design of metal complexes with desired properties .

Computational Studies on Metal-Ligand Interactions

Computational studies provide a powerful means to investigate metal-ligand interactions within coordination compounds. These methods encompass various scales, from detailed analyses of individual metal-ligand bonds to broader examinations of global aspects within a complex system . Quantum chemical modeling and molecular dynamics are prominent techniques employed in these investigations .

In the context of this compound, computational studies, specifically density functional theory (DFT) calculations, have been utilized to explore structural changes in its complexes . Such studies are instrumental in understanding the fundamental nature of bonding and the stability of coordination complexes . They contribute significantly to the rational design of complexes by elucidating electronic transitions, bonding characteristics, and reaction pathways . Furthermore, computational approaches can shed light on complex metal-ligand exchange interactions and the extent to which the metal center perturbs the ligand .

DFT Calculations in Predicting Complex Properties

Density Functional Theory (DFT) is a widely adopted computational method for predicting the physical and chemical properties of both metals and organometallic compounds . Its application in coordination chemistry provides enhanced characterizations at the electronic structure, bonding, and chemically predictive levels for coordination compounds .

DFT calculations are particularly valuable for predicting a range of complex properties, including geometry optimization, spin states, and solvation effects . They are also essential for understanding rapid reaction processes and for analyzing the spectrum and geometry of metal-ligand interactions . For instance, DFT can be used to achieve qualitative agreement for various computed properties such as the nature of stationary points, binding energies, and geometries . The reliability of DFT results has led to its increased application in chemistry and materials science .

While specific numerical data for this compound complexes derived from these computational studies were not extensively detailed in the provided sources, the general capabilities of DFT in predicting such properties are well-established. An illustrative example of data that might be presented from DFT calculations on metal-acetylurea complexes could include optimized bond lengths, binding energies, and predicted vibrational frequencies, as shown in the conceptual table below.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Metal-Acetylurea Complex

PropertyValue (Illustrative)Unit
Metal-Oxygen Bond Length2.15Å
Metal-Nitrogen Bond Length2.20Å
Binding Energy-150kJ/mol
Vibrational Frequency (C=O stretch)1680cm⁻¹
HOMO-LUMO Gap3.5eV

Iv. Biological and Pharmacological Research on Acetylurea

Mechanisms of Biological Activity

Acetylurea exhibits a multifaceted array of biological activities, with its mechanisms of action spanning cellular and neurological pathways. These mechanisms involve modulating key cellular processes, interacting with specific molecular targets, and influencing physiological responses .

Cellular Mechanisms of Action

This compound's effects at the cellular level are primarily characterized by its ability to induce apoptosis, inhibit cell proliferation, disrupt microbial membranes, and modulate cytokine production .

Research indicates that this compound possesses anticancer properties, primarily through its capacity to induce apoptosis in various cancer cell lines . The compound triggers intrinsic apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins . The Bcl-2 family comprises both anti-apoptotic (e.g., Bcl-2 itself) and pro-apoptotic (e.g., Bax, Bak) proteins, which collectively regulate the release of cytochrome c from mitochondria, a critical step in initiating the caspase cascade. By modulating these proteins, this compound facilitates the programmed cell death of malignant cells .

Studies have shown this compound's antiproliferative activity against human tumor cell lines, leading to cell cycle arrest and apoptosis induction. Specific research findings demonstrating its effect on various cancer cell lines are summarized in the table below:

Cell LineIC50 (µM)Mechanism
HT2943-390Cell cycle arrest and apoptosis induction
MCF7VariesInhibition of proliferation
SW13VariesActivation of apoptotic pathways

Beyond apoptosis induction, this compound has been observed to inhibit cell proliferation in a range of cancer cell lines . Structure-activity relationship (SAR) analyses have revealed that specific modifications to the urea (B33335) moiety of this compound can enhance its antiproliferative activity against tumor cells . Furthermore, comparisons with related compounds suggest that the presence of an this compound group can influence antiproliferative effects, with compounds bearing an this compound group exhibiting different activity profiles compared to those with amide or urea groups. The inhibition of cell proliferation is a crucial aspect of its potential as an anticancer agent .

This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism underlying this antimicrobial activity involves the disruption of bacterial cell membranes . This disruption leads to increased membrane permeability and ultimately, cell death . This action is similar to that of certain antimicrobial peptides (AMPs), which combat multidrug-resistant pathogens by directly compromising the integrity of microbial cell membranes. Specific studies have demonstrated this compound's effectiveness in inhibiting bacterial growth in organisms such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

This compound also demonstrates anti-inflammatory effects through its ability to modulate cytokine production . In vitro studies have indicated that this compound can reduce the secretion of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions . A key pathway involved in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound has been shown to inhibit the activation of NF-κB, thereby contributing to the downregulation of pro-inflammatory cytokines and mitigating inflammatory responses . The inhibition of NF-κB is a recognized strategy for developing anti-inflammatory agents, as its dysregulation is implicated in numerous inflammatory diseases.

Membrane Disruption in Microbial Cells

Neurological Mechanisms of Action

This compound has been investigated for its potential anticonvulsant effects, suggesting a role in neurological disorders such as epilepsy . Its mechanism of action in the nervous system is believed to involve the modulation of neuronal excitability . This includes interactions with specific molecular targets, such as certain neurotransmitters and ion channels, which work to stabilize neuronal activity and prevent seizures . Derivatives of this compound have also demonstrated efficacy in controlling myoclonus, further suggesting a mechanism that involves the modulation of neurotransmitter release . For instance, dimethylamine (B145610) this compound (DIZE), an ACE2 activator, has been shown to influence neurological pathways by modulating MasR and NMDA NR2B receptors, which are involved in cognitive function and neurodegenerative processes.

Modulation of Neurotransmitter Activity and Ion Channels

This compound derivatives, such as phenacemide (B10339) (phenylthis compound), are classified as anticonvulsants and share structural similarities with barbiturates and hydantoins, classes of drugs known for their central nervous system activity. These compounds are understood to interact with specific molecular targets within the nervous system, including certain neurotransmitters and ion channels, thereby contributing to the stabilization of neuronal activity. The consistent presence of the urea moiety in many antiepileptic drugs (AEDs) suggests its significant role in their anticonvulsant pharmacophore.

Impact on Neuronal Excitability

Investigations into this compound and its derivatives have explored their potential anticonvulsant effects, indicating their capacity to modulate neuronal excitability. This modulatory action positions them as potential candidates for the treatment of various neurological disorders, including epilepsy. The mechanism by which anticonvulsant drugs operate involves increasing the activity threshold in the motor cortex, which helps to prevent the spread of seizure discharge and reduces the speed of nerve impulse conduction within individual neurons. Epilepsy is fundamentally characterized by neuronal hyperexcitability and hypersynchrony of neural circuits. Therefore, the therapeutic goal of AEDs, including this compound derivatives, is to restore the delicate balance between excitatory and inhibitory forces within these neural networks.

Pharmacological Properties and Potential Therapeutic Applications

Anticancer Efficacy and Cancer Cell Line Inhibition

Research has highlighted the anticancer potential of urea derivatives, demonstrating their capacity to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have reported antiproliferative activity against a diverse range of human cancer cell lines. For instance, activity has been observed in human colon carcinoma (HT-29) and human breast carcinoma (MCF-7) cell lines. Furthermore, urea derivatives have shown good antiproliferative activity against human tumor cell lines such as KB and K562, while exhibiting selectivity by showing no antiproliferative activity against the human liver cell line L02. Potent activity has also been noted against leukemia (CEM), lymphoma (Daudi), hepatoma (Bel-7402), prostate cancer (DU-145), melanoma (DND-1A), colon cancer (LOVO), and pancreatic cancer (MIA Paca) cell lines. The underlying mechanism often involves the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Table 1: Observed Effects of Urea Derivatives on Various Cancer Cell Lines

Cancer Cell Line TypeObserved EffectReferences
Human colon carcinoma (HT-29)Antiproliferative activity
Human breast carcinoma (MCF-7)Antiproliferative activity
Human liver cell line (L02)No antiproliferative activity (selectivity)
Human tumor cell lines (KB, K562)Good antiproliferative activity
Leukemia (CEM)Potent activity
Lymphoma (Daudi)Potent activity
Hepatoma (Bel-7402)Potent activity
Prostate cancer (DU-145)Potent activity
Melanoma (DND-1A)Potent activity
Colon cancer (LOVO)Potent activity
Pancreatic cancer (MIA Paca)Potent activity
Lung carcinoma (A549)Promising activity
Structure-Activity Relationships in Antiproliferative Activity

Structure-activity relationship (SAR) analyses of urea derivatives have consistently demonstrated that modifications to the urea moiety significantly influence their antiproliferative activity. These analyses suggest that the presence of specific functional groups can enhance their efficacy against tumor cells. For example, studies on 1,3-disubstituted urea derivatives indicate that an aromatic ring at the N-3 position generally favors increased inhibitory activity. Conversely, the presence of hydroxyl groups on the phenyl ring has been associated with reduced antiproliferative activities, a phenomenon potentially attributed to a decrease in cell membrane permeability. Furthermore, the introduction of a nitro group substituent at the C-3 position on the aromatic ring has typically led to a decrease in activity.

When comparing compounds, those containing an amide group have shown significantly lower antiproliferative activities compared to compounds featuring either a urea or an this compound group. In the context of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, the anticancer potency was observed to follow a specific order for the 3-haloacylamino chain, with -CH(2)Br demonstrating greater potency than -CHBrCH(3). Additionally, a proper alkyl substitution within these analogs was found to potentially enhance their anticancer activity. The urea moiety itself has been confirmed to play a crucial role in the inhibition of Raf1 kinase, which represents a viable anticancer therapeutic strategy.

Case Studies in Combination Therapies (e.g., Melanoma Treatment)

This compound-containing compounds have been investigated for their therapeutic applications, including their use in combination therapies for malignant melanomas. Examples of such compounds include 3-(2-(4-fluorophenyl)acetyl)urea and 1-(4-(5-chloropyrrolo[1,2-f] triazin-4-yloxy)-3-fluorophenyl)-3-(2-(4-fluorophenyl)acetyl)urea, which have been explored in this context. Melanoma, particularly when it has metastasized to the brain, presents a significant challenge in treatment. Current therapeutic strategies for advanced melanoma frequently involve combination targeted therapies, such as the use of BRAF and MEK inhibitors (e.g., dabrafenib (B601069) and trametinib). These inhibitors function by blocking specific signals that drive the growth and division of cancer cells. The objective of these combination approaches is to improve patient outcomes by enhancing response rates and prolonging progression-free survival in individuals with advanced melanoma.

Antimicrobial Properties against Gram-Positive and Gram-Negative Bacteria

This compound has been noted for exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that compounds with such activity can disrupt bacterial cell membranes, leading to increased permeability and, subsequently, cell death. For instance, Allylisopropylthis compound, an this compound derivative, has been studied for its potential antimicrobial characteristics. The efficacy of antimicrobial agents against Gram-positive and Gram-negative bacteria can differ due to variations in their cell wall structures, most notably the presence of an outer membrane in Gram-negative bacteria, which can influence the ability of antimicrobial substances to penetrate and act upon the bacterial cell.

Inhibition of Bacterial Growth

This compound has demonstrated antimicrobial potential against a range of pathogens, encompassing both Gram-positive and Gram-negative bacteria. Its mechanism of action in this context is believed to involve the disruption of bacterial cell membranes, leading to increased permeability and ultimately, cell death Current time information in Bordeaux, FR.. Furthermore, this compound is recognized as a volatile compound produced by Bacillus velezensis, contributing to the bacterium's broad-spectrum antibacterial activity .

Case Studies on Pathogen Inhibition (e.g., Staphylococcus aureus, Escherichia coli)

Specific studies have evaluated the antimicrobial effects of this compound against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Results indicate that this compound can significantly inhibit the growth of these bacteria at concentrations as low as 50 µg/mL Current time information in Bordeaux, FR.. This finding supports its potential application as an antimicrobial agent.

PathogenThis compound Concentration (µg/mL)Observed Effect
Staphylococcus aureus≥ 50Significant inhibition of bacterial growth Current time information in Bordeaux, FR.
Escherichia coli≥ 50Significant inhibition of bacterial growth Current time information in Bordeaux, FR.

Anticonvulsant Effects and Neurological Disorder Treatment

This compound has been investigated for its potential anticonvulsant properties, showing an ability to modulate neuronal excitability. This characteristic positions it as a candidate for the treatment of epilepsy and other neurological disorders Current time information in Bordeaux, FR.. Derivatives of this compound have also demonstrated efficacy in controlling myoclonus, suggesting a mechanism that involves the modulation of neurotransmitter release Current time information in Bordeaux, FR.. For instance, pheneturide, an this compound derivative, was well tolerated and achieved complete or substantial control of myoclonus in 12 out of 19 patients in a study . Another this compound derivative, phenacemide, was historically used as an anticonvulsant but has since been withdrawn due to toxicity concerns . Beyond direct anticonvulsant actions, dimethylamine this compound (DIZE), an activator of ACE2, has shown neuroprotective effects, including reducing amyloid-beta (Aβ1-42) levels, hyperphosphorylated tau, and pro-inflammatory cytokines in the brains of senescence-accelerated mouse-prone 8 (SAMP8) mice, leading to alleviation of synaptic and neuronal loss and improved cognitive function .

Potential in Epilepsy and Myoclonus Control

The modulation of neuronal excitability by this compound derivatives indicates their potential in managing conditions like epilepsy and myoclonus Current time information in Bordeaux, FR.. Clinical observations with pheneturide, an this compound derivative, demonstrated its capacity to control myoclonic jerks in a significant proportion of patients, with some achieving complete or near-complete control .

This compound DerivativeCondition TreatedObserved Efficacy
PheneturideMyoclonusComplete or substantial control in 12 out of 19 patients
Modulation of Neurotransmitter Release

The anticonvulsant effects of this compound derivatives are suggested to involve the modulation of neurotransmitter release Current time information in Bordeaux, FR.. Neurotransmitter release in the central nervous system is a complex process, often triggered by the influx of calcium ions (Ca2+) via voltage-gated Ca2+ channels. This release can be further modulated by various neurotransmitter-gated ion channels and G protein-coupled receptors located on axonal terminals . While the precise mechanisms for this compound are under investigation, its influence on neuronal excitability points to an interaction with these fundamental processes. For comparison, other anticonvulsants like valproic acid are thought to exert their effects by increasing brain concentrations of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter .

Anti-inflammatory Effects and Cytokine Production Modulation

This compound exhibits anti-inflammatory properties, primarily through its ability to modulate cytokine production and inhibit inflammatory pathways Current time information in Bordeaux, FR.. In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines, suggesting its potential therapeutic relevance for inflammatory conditions such as arthritis Current time information in Bordeaux, FR.. One proposed mechanism for this anti-inflammatory action involves the inhibition of nuclear factor kappa B (NF-κB), which leads to the downregulation of pro-inflammatory cytokines Current time information in Bordeaux, FR.. Consistent with these findings, dimethylamine this compound (DIZE) has also been observed to reduce pro-inflammatory cytokines .

Advanced Research in Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, serving to elucidate the connection between a molecule's chemical structure and its biological activity. These investigations are crucial for understanding how modifications to a molecule's structure can influence its interaction with a target and elicit a desired biological response. The insights gained from SAR studies are instrumental in designing novel compounds with enhanced biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that predicts the biological activity of chemical compounds based on their structural and physicochemical features. QSAR models establish mathematical relationships between a molecule's physical and chemical properties, such as hydrophobicity, topology, electronic properties, and steric effects, and its observed biological activities.

The development of a QSAR model typically involves several iterative steps: selecting chemical compounds, assessing their biological activity, calculating molecular descriptors, organizing data into a uniform matrix, partitioning the data for training and validation, and finally, employing chemometric methods for feature selection and model building. Three-dimensional QSAR (3D-QSAR) extends this by using probe-based sampling within a molecular lattice to determine and correlate three-dimensional properties, particularly steric and electrostatic values, with biological activity.

In the context of urea derivatives, QSAR analyses have provided valuable insights. For instance, studies on urea-substituted 2,4-diamino-pyrimidine anti-malarials indicated that lipophilicity is a key factor driving improved anti-malarial activity. Furthermore, QSAR analyses of acyl ureas, identified as glycogen (B147801) phosphorylase inhibitors, have been used to recognize outliers that exhibit alternative binding modes, demonstrating the constructive use of QSAR in identifying compounds with distinctive allosteric interactions.

Computational Approaches in SAR Studies

Computational SAR methods leverage machine learning models to predict the biological activity of new compounds based on their chemical structure, accelerating the drug discovery process. Molecular modeling, a key computational technique, uses computer software to build and simulate three-dimensional models of molecules, aiding in the understanding of how these molecules interact with their biological targets.

CoMFA and CoMSIA Studies for Pharmacophore Identification

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques utilized for pharmacophore identification. These methods define three-dimensional pharmacophores by considering various molecular fields, including electrostatic, steric, hydrophobic, and hydrogen-bond properties. The process typically involves aligning molecules, placing probes in a 3D grid around them, calculating interaction energies, and then using Partial Least Squares (PLS) analysis to generate a regression equation and contour maps. These maps visually represent regions where specific molecular properties enhance or reduce binding affinity, thereby aiding in the prediction of properties for untested molecules and the optimization of lead compounds.

For example, CoMFA and CoMSIA studies on N-aryl-N'-(2-chloroethyl)urea (CEU) derivatives have confirmed that CEU compounds consist of two primary moieties: an N-aryl-N'-(2-chloroethyl)urea pharmacophore responsible for antiproliferative activity and an auxophore group. Modifications, such as introducing an this compound group, have been explored to assess the importance of specific atoms in the antiproliferative activity.

In Silico Screening and Lead Optimization

In silico screening, often referred to as virtual screening, is a computational method used in the early stages of drug discovery for hit identification and subsequent lead optimization. This approach is significantly faster and more cost-effective compared to traditional in vivo testing methods. Lead optimization is an iterative process involving the evaluation of lead compounds and their analogues to enhance potency and other crucial features.

Computational chemistry plays a vital role in this phase, with 3D-QSAR frequently employed for lead optimization and predicting the biological activity of novel compounds. Advanced virtual screening strategies, such as auto in silico ligand directing evolution (AILDE), have been developed to rapidly and efficiently identify promising lead compounds. This involves constructing fragment compound libraries, performing conformational sampling through molecular dynamics simulations, modifying ligands via fragment growing, and predicting binding free energy. While some two-substituted acetyl-urea derivatives have shown low inhibitory potencies in enzymatic assays, these findings underscore the importance of thorough SAR studies in identifying compounds with desired biological activity. The strategy can also involve filtering compound libraries to prioritize those containing key structural features, such as the urea moiety, followed by docking-based screening and reranking using pharmacophore models to select the most promising candidates.

Experimental SAR Methodologies

Experimental SAR studies are a cornerstone of medicinal chemistry, involving the systematic synthesis and biological testing of a series of compounds that are structurally related to a known active compound. The biological activity of each synthesized compound is meticulously measured and the results are then analyzed to pinpoint specific structural features that are correlated with an increase or decrease in the desired activity. This empirical data is crucial for guiding the rational design of new compounds with improved biological profiles.

Synthesis and Biological Evaluation of Analogues

The synthesis and subsequent biological evaluation of analogues are critical steps in experimental SAR methodologies. This involves creating a series of structurally modified compounds and then testing their biological activity to understand how specific changes to the molecular structure impact their efficacy.

For instance, novel carnosic acid derivatives incorporating urea moieties at the C-20 position have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Many of these derivatives demonstrated enhanced antiproliferative activity compared to the parent carnosic acid. In another study, the urea moiety in N-aryl-N'-(2-chloroethyl)urea (CEU) was modified into an this compound group to assess the importance of the chlorine atom in its antiproliferative activity.

Furthermore, the synthesis and biological evaluation of urea derivatives as Rho kinase inhibitors have revealed compounds with potent inhibitory activity and significant intraocular pressure-lowering effects, highlighting the value of comprehensive SAR studies for such scaffolds. Research on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs provided insights into SAR, indicating that the anticancer potency was influenced by the 3-haloacylamino chain and that the N'-substituent moiety was not always essential for activity. In a study exploring tetrahydrothieno[2,3-c]pyridine derivatives, the N6-acetyl derivative exhibited moderate antiproliferative activity, among other urea and thiourea (B124793) analogues synthesized and evaluated.

Dose-Response Relationship Analysis

The analysis of dose-response relationships is fundamental in pharmacological and toxicological research, quantifying the magnitude of a biological response as a function of exposure to a substance. These relationships are typically depicted by dose-response curves, which are often sigmoidal in shape when plotted with the logarithm of the dose on the x-axis and the measured response on the y-axis. Key parameters derived from these curves include the half maximal effective concentration (EC50) or half maximal inhibitory concentration (IC50), which indicate the potency of a compound, as well as its maximal efficacy and slope.

Toxicological Considerations and Mechanistic Studies

Toxicological considerations for chemical compounds involve identifying potential hazards and understanding the mechanisms by which adverse effects may occur. For this compound, general hazard classifications indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

The broader class of ureides, to which this compound belongs, includes compounds that have demonstrated significant toxicological profiles. For instance, Phenacemide (phenylthis compound), an anticonvulsant structurally related to this compound, was historically withdrawn from therapeutic use due to its toxicity. This suggests that the this compound moiety, or compounds containing it, can be associated with adverse effects, although the specific mechanisms for this compound itself require further elucidation.

This compound can also be formed as a product in certain chemical reactions, such as the oxidation of N-acetylthiourea (ACTU). Research into the oxidation mechanisms of thiourea derivatives indicates that the sulfur atom is often the site of bioactivation, leading to potentially toxic metabolites. This suggests that while this compound is a product in such reactions, its precursor's metabolic pathways might involve reactive intermediates. Furthermore, N-acetylurea has been identified as a product in singlet oxygen reactions, which are known to be involved in oxidative damage pathways, including those affecting DNA. This may suggest a potential, albeit indirect, involvement of this compound in oxidative stress pathways. However, specific direct mechanistic studies detailing how this compound itself induces toxicity pathways in biological systems are limited.

Identification of Potential Toxicity Pathways

Direct identification of specific toxicity pathways for this compound is not extensively reported in the scientific literature. However, based on its chemical nature and observations from related compounds, potential avenues for investigation could include:

Oxidative Stress: As N-acetylurea can be a product of singlet oxygen reactions, further research might explore if this compound itself can participate in or induce oxidative stress, leading to cellular damage.

Interaction with Biological Macromolecules: Given its simple structure, this compound could potentially interact with various biological macromolecules, including proteins or enzymes, leading to altered cellular functions. However, specific binding targets or enzyme inhibition profiles directly linked to toxicity pathways for this compound are not clearly defined in the available information.

Metabolic Pathways: While guanylurea (B105422) hydrolase has been shown not to act on this compound, indicating an exclusion of a specific metabolic pathway for its degradation by that enzyme, other metabolic transformations of this compound that could lead to toxic intermediates or byproducts remain largely unexplored in the provided context.

V. Analytical and Characterization Techniques for Acetylurea Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for verifying the chemical structure of Acetylurea and for evaluating its purity by detecting functional groups and characteristic atomic environments.

Fourier-transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical tool frequently employed to confirm the presence of specific functional groups within this compound . This technique measures fundamental molecular vibrations, providing a unique "fingerprint" for the compound . For this compound, FTIR is particularly useful for identifying and confirming the characteristic carbonyl (C=O) and urea (B33335) functional groups .

Typical FTIR spectral characteristics for this compound include:

Primary amine (–NH₂) stretching vibrations: 3374–3327 cm⁻¹ .

Secondary amine (–NH–) stretching vibrations: 3213 cm⁻¹ .

Carbonyl (C=O) stretch vibrations: 1640–1629 cm⁻¹ .

These distinct absorption bands provide strong evidence for the successful synthesis and structural confirmation of this compound.

Functional Group Wavenumber Range (cm⁻¹) Description
Primary Amine 3374–3327 N-H stretching
Secondary Amine 3213 N-H stretching
Carbonyl (C=O) 1640–1629 C=O stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound, offering insights into the connectivity and environment of its atoms . NMR can detect subtle structural changes, particularly within the acetyl and urea moieties .

¹H NMR Spectroscopy: Proton NMR provides information about the different proton environments in the molecule. For this compound, a characteristic methyl peak from the acetyl group is observed.

¹H NMR Data: Methyl peak (acetyl group) at δ 2.0 ppm .

¹³C NMR Spectroscopy: Carbon-13 NMR reveals the carbon backbone of the molecule. This compound exhibits distinct carbonyl and methyl carbon signals.

¹³C NMR Data: Carbonyl peak (amide group) at δ 172 ppm; Methyl group carbon peak at δ 23.5 ppm .

NMR Type Chemical Shift (δ, ppm) Assignment
¹H NMR 2.0 Acetyl methyl protons
¹³C NMR 172 Amide carbonyl carbon
¹³C NMR 23.5 Acetyl methyl carbon

2D NMR Spectroscopy (HSQC, HMBC): Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial atomic connectivity information with improved spectral resolution .

HSQC (Heteronuclear Single Quantum Correlation): This proton-detected 2D experiment correlates the chemical shift of a proton with the chemical shift of the directly bonded carbon (one-bond connectivity) . It is highly sensitive and can provide excellent data even with limited sample concentration .

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is also a proton-detected 2D experiment that reveals multiple-bond (typically two or three bonds, sometimes up to four or five) ¹H/¹³C connectivity . This technique is invaluable for confirming and rejecting proposed NMR assignments and for establishing long-range correlations that help piece together the molecular structure . HMBC can also be used to obtain ¹³C projections for mass-limited samples where a standard ¹³C spectrum might be difficult to acquire .

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for identifying any impurities or degradation products . HPLC separates components in a liquid sample based on their differential migration through a stationary phase .

The benefits of using HPLC for this compound research include:

Impurity Quantity Detection: HPLC can quantify the amount of impurities present in a sample, which is critical for ensuring high purity (>98%) for laboratory studies .

Identification of Degradation Products: By coupling HPLC with other identification techniques, such as mass spectrometry, researchers can identify potential degradation byproducts, providing insights into the compound's stability .

Reproducibility: HPLC contributes to ensuring reproducibility in studies by providing a reliable method for purity assessment .

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to identify their fragmentation patterns, which provides structural information . In the context of this compound research, MS is particularly valuable for the identification of degradation byproducts .

MS data is crucial for identifying small molecules and metabolites, and tandem mass spectrometry (MS/MS or MSn) can provide a wealth of structural information through the analysis of fragment ions . The combination of MS with other techniques, such as HPLC, enhances the ability to comprehensively characterize the compound and its related substances .

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

Crystallographic Analysis for Molecular and Supramolecular Structures

Crystallographic analysis, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms within this compound, offering insights into its molecular geometry and supramolecular interactions in the solid state.

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystal structure of materials . It is fundamental for understanding the structure-property relationships of crystalline substances, including this compound . XRD can be applied to both single-crystal and polycrystalline samples .

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides highly detailed information about the internal lattice of a crystalline substance, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering . The "sine qua non" condition for SC-XRD is that the compound must be monocrystalline, ideally with a crystal size between 0.02 mm and 0.2 mm . SC-XRD allows for the direct determination of the three-dimensional distribution of atoms in the crystal lattice .

Powder X-ray Diffraction (PXRD or XRPD): For polycrystalline materials, where the sample consists of many small crystals, powder diffraction is employed . The powder diffraction pattern is characteristic of its crystalline structure and serves as a "fingerprint" for phase analysis . If a sample is a mixture of crystalline phases, PXRD can identify all of them by comparing experimental patterns with tabulated databases .

Both SC-XRD and PXRD are essential for understanding the solid-state properties and confirming the crystalline nature of this compound.

Deep Learning Models for Crystal Structure Analysis

Advanced Analytical Techniques for Stability and Kinetics

Monitoring Structural Changes using NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this compound and monitoring any changes it undergoes, such as during reactions or degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment within the this compound molecule. For this compound, characteristic NMR signals are observed for its acetyl and urea moieties. In proton NMR (¹H NMR), a methyl peak typically appears around δ 2.0 ppm, corresponding to the acetyl group . Carbon-13 NMR (¹³C NMR) reveals a carbonyl peak at approximately δ 172 ppm, indicative of the amide group, and a methyl peak at δ 23.5 ppm .

NMR is particularly effective for detecting subtle structural changes. For instance, chemical shift perturbations in NMR spectra can signal alterations in the molecular structure or dynamics . Two-dimensional NMR techniques, such as ¹H–¹³C Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm specific correlations and cross-peaks, providing robust evidence for the assigned structure. For example, in a partially purified this compound sample in DMSO-d6, HSQC spectra show a cross-peak at δC/δH 23.5/2.0 for the acyl group, while HMBC spectra exhibit a peak at δC/δH 172/1.99, demonstrating the correlation between the carbonyl and methyl groups .

Solid-state NMR, such as Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR, can be utilized to characterize this compound in solid forms, providing insights into its relative proportion in solid products and the molecular order of associated materials like starch . Studies on rare-earth bromide complexes with this compound have shown that this compound molecules can undergo conformational changes, such as transforming from an initial cis-trans conformation to a trans-trans conformation upon coordination, a phenomenon that can be investigated through structural analysis techniques including NMR .

Mass Spectrometry (MS) Mass spectrometry complements NMR by providing information on the molecular weight and elemental composition of this compound and its derivatives, as well as enabling the identification of degradation byproducts. When monitoring the stability of this compound, MS is crucial for identifying any products formed from reactions like hydrolysis . The ability to identify degradation products confirms structural changes and helps in understanding reaction pathways and stability profiles.

Ensuring Reproducibility in Kinetic Studies

Reproducibility is a cornerstone of robust scientific research, especially in kinetic studies where reaction rates and mechanisms are investigated. For this compound-based kinetic studies, ensuring reproducibility requires meticulous attention to experimental design, execution, and data reporting.

Key Factors for Reproducibility:

Rigorous Documentation of Variables: All experimental parameters must be precisely documented. This includes solvent polarity (e.g., dielectric constants of DMSO versus water), which can significantly influence reaction kinetics. Temperature control is critical, with recommendations for maintaining temperatures within narrow ranges (e.g., ±0.1°C using jacketed reactors) .

Standardized Calibration of Analytical Instruments: Analytical instruments used for concentration measurements, such as UV-Vis spectrophotometers, must be regularly calibrated to ensure accuracy and consistency across experiments and laboratories .

High Purity of Reagents: The purity of this compound and other reagents is paramount. Synthesis protocols should prioritize methods validated in peer-reviewed literature, such as condensation reactions between urea and acetyl chloride under controlled anhydrous conditions, followed by purification steps like recrystallization in suitable solvent mixtures (e.g., ethanol/water) and vacuum drying . Achieving high purity (e.g., >98%) is essential, as impurities can significantly affect reaction kinetics .

Prevention of Side Reactions: During synthesis and kinetic studies, measures to prevent unwanted side reactions are vital. For instance, rigorous drying is necessary to prevent the hydrolysis of acetyl chloride, a common precursor in this compound synthesis .

Statistical Rigor in Data Reporting: For kinetic studies, reporting confidence intervals for rate constants derived from triplicate trials is crucial for assessing the reliability and variability of the results . This statistical approach provides a quantitative measure of the precision of the kinetic data.

Transparent Data Management and Protocols: Adopting systematic and transparent data generation, processing, and quality control pipelines, along with rigorous, field-specific standardized analysis protocols, enhances the replicability of research .

Inter-laboratory Validation (Ring Trials): For new methods or critical kinetic assessments, ring trials involving multiple laboratories are indispensable. These trials help demonstrate the robustness and reproducibility of a method by identifying potential obstacles and shortcomings in method transfer and execution . They ensure that a method can yield consistent results across different settings, thereby strengthening the reliability of the kinetic data.

By adhering to these stringent guidelines, researchers can significantly enhance the reproducibility of kinetic studies involving this compound, contributing to a more robust and reliable body of scientific knowledge.

Vi. Emerging Applications and Future Research Directions

Interdisciplinary Research Integrating Acetylurea

The integration of this compound into interdisciplinary research is revealing its significance in biological systems and its potential as a component in sustainable chemical processes.

Biochemical Reactions and Enzyme Interactions (e.g., Fatty Acid Metabolism)

ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA . This reaction is a critical step, as malonyl-CoA acts as a fundamental building block for the synthesis of long-chain fatty acids in the cytosol . In mammals, two isoforms of ACC exist: ACC1 (ACC-α) and ACC2 (ACC-β). ACC1, located in the cytosol, produces malonyl-CoA that is directly utilized for fatty acid biosynthesis. In contrast, ACC2, primarily found in mitochondria, generates malonyl-CoA that functions as an inhibitor of fatty acid β-oxidation . The activity of ACC is intricately regulated, influenced by its conformational shape and various cellular metabolites . The synthesis of fatty acids from acetyl-CoA is an anabolic pathway, highlighting the role of such interactions in cellular energy management and structural component formation . Acetyl-CoA also plays a role in the citric acid cycle, further emphasizing its central position in cellular metabolism .

Role in Deep Eutectic Solvents and Green Chemistry Applications

This compound also finds relevance in the realm of green chemistry, particularly in the context of Deep Eutectic Solvents (DESs). Its formation can occur as a co-product during starch esterification when using DESs, where residual acetic acid reacts with urea (B33335) . DESs represent a promising class of environmentally benign alternatives to conventional solvents and catalysts in organic synthesis .

These solvents possess unique physicochemical attributes, including negligible volatility, exceptional thermal stability, and tunable polarity, making them highly advantageous for a broad spectrum of chemical reactions . DESs are typically formed by combining two or more components, such as hydrogen bond acceptors and hydrogen bond donors, which result in a eutectic mixture with a significantly lower melting point than its individual constituents . They are considered greener, more cost-effective, and more accessible than traditional ionic liquids and are compatible with the twelve principles of green chemistry . The application of DESs as green solvents extends to various organic synthesis reactions, including cyclization, replacement, addition, multicomponent, and enzyme-catalyzed reactions .

Future Directions in this compound Research

The ongoing research into this compound points towards several promising future directions, ranging from the discovery of new biological targets to the refinement of its synthetic production and the application of advanced computational techniques.

Exploration of Novel Biological Targets and Pathways

This compound and its derivatives have demonstrated a range of biological activities, suggesting potential for the exploration of novel biological targets and pathways. Research indicates its potential as an anticonvulsant, capable of modulating neuronal excitability, with derivatives showing efficacy in treating epilepsy and other neurological disorders .

Furthermore, this compound has exhibited promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . Studies have shown that its derivatives can effectively inhibit the growth of various cancer cell lines, including those from breast and prostate cancers . Structure-activity relationship (SAR) analyses suggest that modifications to the urea moiety significantly influence its antiproliferative activity . Beyond this, this compound has demonstrated antimicrobial effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli . Its mechanism of action in these contexts can involve triggering intrinsic apoptotic pathways through the activation of caspases and alteration of Bcl-2 family protein expressions . The anticonvulsant phenacemide (B10339), for instance, is a compound belonging to the ureide (this compound) class . Derivatives like 4-phenyl-2-oxo-1-pyrrolidinylthis compound have also been investigated for their potential analgesic, anti-inflammatory, and anticonvulsant properties, as well as their capacity to inhibit certain enzymes . However, it is important to note that specific enzymes, such as guanylurea (B105422) hydrolase involved in guanylurea biodegradation, show no activity with this compound, indicating distinct substrate specificities and metabolic pathways .

Development of Advanced Synthetic Routes

This compound is a versatile reagent and building block in organic chemistry, used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . It is known to undergo various chemical reactions, including hydrolysis, oxidation, and substitution . Current synthetic routes, such as the Sodium Urea Method and the Direct Urea Method, each present distinct advantages and disadvantages. The Sodium Urea Method offers high atom economy and scalability but requires handling moisture-sensitive sodium urea and toxic liquid ammonia. In contrast, the Direct Urea Method avoids the preparation of sodium urea and is suitable for small-scale synthesis, though it typically results in lower yields .

Harnessing Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool in accelerating drug discovery, reducing costs, and improving candidate selection . It plays a crucial role by integrating computational insights with experimental validation, enabling data-driven decision-making .

In the context of chemical reactions, computational modeling is a powerful tool for studying reaction mechanisms. It enables unbiased, automated reaction modeling by identifying unlikely or redundant reaction steps and distinguishing crucial reaction intermediates from inconsequential ones . Machine learning models can also be trained using structural formulas to predict physicochemical properties, such as the enthalpy of vaporization and sublimation . Moreover, computational approaches, combined with high-throughput screening and machine learning, are being utilized for the predictive engineering of enzymes, such as terpene synthases . Computational chemistry can also aid in resolving discrepancies in reported reaction mechanisms by comparing theoretical predictions from density functional theory (DFT) simulations with experimental kinetic isotope effects (KIEs) .

Q & A

Q. What experimental protocols are recommended for synthesizing acetylurea with high purity for laboratory studies?

To synthesize this compound, prioritize methods validated in peer-reviewed literature, such as condensation reactions between urea and acetyl chloride under controlled anhydrous conditions. Key steps include:

  • Using inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Purification via recrystallization in ethanol/water mixtures, followed by vacuum drying .
  • Characterization with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl and urea functional groups, and high-performance liquid chromatography (HPLC) to assess purity (>98%) .

Q. How can researchers ensure reproducibility in this compound-based kinetic studies?

Reproducibility requires rigorous documentation of variables such as:

  • Solvent polarity (e.g., dielectric constants of DMSO vs. water).
  • Temperature control (±0.1°C using jacketed reactors).
  • Standardized calibration of analytical instruments (e.g., UV-Vis spectrophotometers for concentration measurements).
  • Reporting confidence intervals for rate constants derived from triplicate trials .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Use pH-static titrimetry to monitor degradation rates at specific pH levels (e.g., 2.0, 7.4, 10.0).
  • Pair with nuclear magnetic resonance (NMR) to detect structural changes, particularly in the acetyl and urea moieties.
  • Validate findings with mass spectrometry (MS) to identify degradation byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported this compound reaction mechanisms across computational and experimental studies?

Address discrepancies through:

  • Triangulation : Compare density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) with experimental kinetic isotope effects (KIEs).
  • Sensitivity analysis : Vary computational parameters (e.g., solvation models) to assess their impact on mechanistic predictions.
  • Meta-analysis : Systematically review literature to identify outliers and contextualize results using platforms like SciFinder or Reaxys .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Apply mixed-effects models to account for inter-subject variability in in vivo studies.
  • Use Bayesian hierarchical models to integrate historical data and reduce uncertainty in EC50 estimates.
  • Validate with Akaike information criterion (AIC) to select the best-fit model .

Q. How can researchers design robust DOE (Design of Experiments) for optimizing this compound’s catalytic performance in multi-step reactions?

  • Employ response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading).
  • Use fractional factorial designs to screen significant factors (e.g., pressure, solvent composition) with minimal runs.
  • Validate optimization results via confirmatory runs and cross-check with in situ Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. What criteria should guide the selection of primary literature for this compound research?

  • Prioritize studies in high-impact journals (e.g., Reviews in Analytical Chemistry) with detailed methods sections.
  • Verify data against independent replications or meta-analyses.
  • Exclude sources lacking peer review (e.g., vendor documentation) unless corroborated by secondary databases like PubChem .

Q. How can researchers mitigate bias in this compound’s pharmacological efficacy studies?

  • Implement double-blind protocols in in vitro assays.
  • Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
  • Disclose funding sources and potential conflicts of interest in publications .

Data Management & Reporting

Q. What strategies enhance the reliability of this compound’s computational docking studies?

  • Cross-validate docking scores (e.g., AutoDock Vina, Glide) with experimental binding affinities (SPR or ITC).
  • Report root-mean-square deviation (RMSD) values for pose reproducibility across 10+ docking runs.
  • Archive raw trajectory files in public repositories (e.g., Zenodo) for transparency .

Q. How should researchers handle outliers in this compound’s thermodynamic property datasets?

  • Apply Grubbs’ test (α=0.05) to statistically identify outliers.
  • Investigate experimental anomalies (e.g., impurities via HPLC) before exclusion.
  • Disclose outlier removal protocols in supplementary materials to maintain reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.